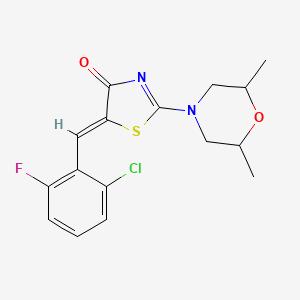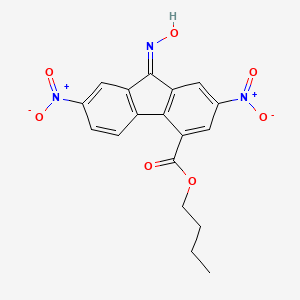![molecular formula C19H28N4O2 B5430748 4-{1-[(6-pyrrolidin-1-ylpyridin-3-yl)carbonyl]piperidin-4-yl}morpholine](/img/structure/B5430748.png)
4-{1-[(6-pyrrolidin-1-ylpyridin-3-yl)carbonyl]piperidin-4-yl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1-[(6-pyrrolidin-1-ylpyridin-3-yl)carbonyl]piperidin-4-yl}morpholine, also known as PIPM, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. PIPM is a piperidine-based compound that has shown promising results in various studies, including anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action for 4-{1-[(6-pyrrolidin-1-ylpyridin-3-yl)carbonyl]piperidin-4-yl}morpholine involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. This compound inhibits the activation of these pathways, leading to the induction of apoptosis and inhibition of cell proliferation. Additionally, this compound inhibits the production of pro-inflammatory cytokines and chemokines by inhibiting the activation of NF-κB.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits cell proliferation and induces apoptosis in cancer cells. Additionally, this compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has demonstrated antiviral activity against the Zika virus and West Nile virus.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-{1-[(6-pyrrolidin-1-ylpyridin-3-yl)carbonyl]piperidin-4-yl}morpholine in lab experiments is its ability to inhibit various signaling pathways, making it a potential therapeutic agent for various diseases. Additionally, this compound has shown promising results in various studies, making it a potential drug candidate for further development. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which needs to be further studied.
Future Directions
There are several future directions for 4-{1-[(6-pyrrolidin-1-ylpyridin-3-yl)carbonyl]piperidin-4-yl}morpholine research, including:
1. Further studies on the anti-cancer properties of this compound, including its potential as a therapeutic agent for various types of cancer.
2. Studies on the potential toxicity of this compound, including its effects on normal cells and tissues.
3. Studies on the pharmacokinetics and pharmacodynamics of this compound, including its absorption, distribution, metabolism, and excretion in the body.
4. Studies on the potential use of this compound as an anti-inflammatory agent for various inflammatory diseases.
Conclusion
In conclusion, this compound is a promising chemical compound that has shown potential as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections. The synthesis method for this compound involves the reaction of 4-(4-morpholinyl)-1,2,3,6-tetrahydropyridine with 1-[(6-pyrrolidin-1-ylpyridin-3-yl)carbonyl]piperidine in the presence of a base. This compound inhibits various signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation. Additionally, this compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. There are several future directions for this compound research, including further studies on its anti-cancer properties, potential toxicity, pharmacokinetics and pharmacodynamics, and potential use as an anti-inflammatory agent.
Synthesis Methods
The synthesis method for 4-{1-[(6-pyrrolidin-1-ylpyridin-3-yl)carbonyl]piperidin-4-yl}morpholine involves the reaction of 4-(4-morpholinyl)-1,2,3,6-tetrahydropyridine with 1-[(6-pyrrolidin-1-ylpyridin-3-yl)carbonyl]piperidine in the presence of a base. The reaction produces this compound as a white solid with a purity of over 98%.
Scientific Research Applications
4-{1-[(6-pyrrolidin-1-ylpyridin-3-yl)carbonyl]piperidin-4-yl}morpholine has shown promising results in various scientific research applications, including anti-cancer, anti-inflammatory, and anti-viral properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has demonstrated antiviral activity against the Zika virus and West Nile virus.
properties
IUPAC Name |
(4-morpholin-4-ylpiperidin-1-yl)-(6-pyrrolidin-1-ylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c24-19(16-3-4-18(20-15-16)22-7-1-2-8-22)23-9-5-17(6-10-23)21-11-13-25-14-12-21/h3-4,15,17H,1-2,5-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFKDMKXHMNLPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)C(=O)N3CCC(CC3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-bromophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5430667.png)


![4-chloro-2-[3-(4-fluorophenyl)acryloyl]phenyl 4-nitrobenzoate](/img/structure/B5430694.png)
![methyl 9-methyl-13-[(1-methyl-1H-pyrazol-4-yl)methylene]-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B5430707.png)
![(3S*,4R*)-3-methoxy-1-[3-(2-methoxyphenyl)propanoyl]piperidin-4-amine](/img/structure/B5430709.png)
![3-fluoro-N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide hydrochloride](/img/structure/B5430721.png)
![3-[2-(3-cyclopropyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-2-oxoethyl]-4-(3-methylbutyl)-2-piperazinone](/img/structure/B5430729.png)
![4-({2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}amino)butanoic acid](/img/structure/B5430730.png)
![N-[4-(4-morpholinyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5430740.png)

![N-(4-iodophenyl)-7-phenylbicyclo[3.1.1]heptane-6-carboxamide](/img/structure/B5430763.png)
![2-(5-{[6-(ethoxycarbonyl)-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5430771.png)
![3-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5430779.png)